molecular formula C9H5F13O B3089401 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane CAS No. 119285-89-1

2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane

Cat. No.: B3089401
CAS No.: 119285-89-1
M. Wt: 376.11 g/mol
InChI Key: OARRIBKBFYYUPS-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoropropionaldehyde with ethanol in the presence of an acid catalyst to form 2,2-Bis(trifluoromethyl)ethanol, which is then dehydrated to produce the desired oxirane . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the fluorine atoms, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds and epoxides.

    Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is utilized as a lubricant and in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane involves its interaction with various molecular targets. The compound’s electron-deficient nature allows it to form strong interactions with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes and pathways, leading to various biological effects .

Comparison with Similar Compounds

2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane can be compared with other similar fluorinated oxiranes, such as:

    Hexafluoroisobutylene oxide: Similar in structure but differs in the number of fluorine atoms and the position of the oxirane ring.

    3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide: Another fluorinated oxirane with different substitution patterns.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties, making it particularly useful in specialized applications .

Properties

IUPAC Name

2-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3-2-23-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRIBKBFYYUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895645
Record name 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119285-89-1
Record name 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
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2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
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2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
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2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
Reactant of Route 6
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane

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